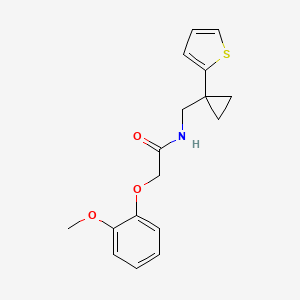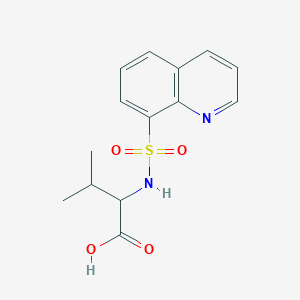![molecular formula C17H21NO4 B2710024 methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate CAS No. 2125367-17-9](/img/structure/B2710024.png)
methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[321]octane-8-carbonyl)benzoate is a complex organic compound with a unique bicyclic structure
作用機序
Target of Action
Methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate is a compound that has been synthesized and evaluated for its biological activities It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is found in the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of Methyl 4-{3-methoxy-8-azabicyclo[32Compounds with similar structures have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
The biochemical pathways affected by Methyl 4-{3-methoxy-8-azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is found in the family of tropane alkaloids . These alkaloids are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of the action of Methyl 4-{3-methoxy-8-azabicyclo[32Compounds with similar structures have been shown to have various biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate typically involves multiple steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the benzoate moiety: The benzoate group can be attached through an esterification reaction, where the carboxylic acid group of benzoic acid reacts with the hydroxyl group of the bicyclic core in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid)benzoate.
Reduction: Formation of methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-hydroxy)benzoate.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s bicyclic structure is similar to that of certain natural alkaloids, making it a candidate for studying biological activity and potential therapeutic effects.
Medicine
Due to its structural similarity to biologically active molecules, this compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
Methyl 4-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 4-((1R,5S)-3-ethoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
特性
IUPAC Name |
methyl 4-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-21-15-9-13-7-8-14(10-15)18(13)16(19)11-3-5-12(6-4-11)17(20)22-2/h3-6,13-15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKQETMJDPHNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2709941.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)


![1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2709949.png)

![2-[(3,5-Dichloropyridin-2-yl)oxy]aniline](/img/structure/B2709951.png)

![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2709953.png)



![2-[1,5-dioxo-4-(2-thienylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2709958.png)

